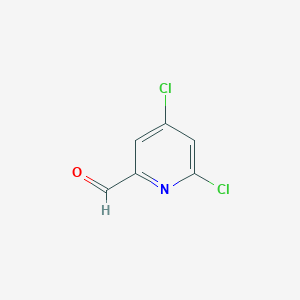

4,6-Dichloropicolinaldehyde

Vue d'ensemble

Description

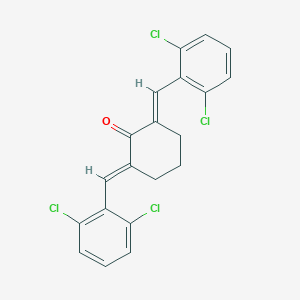

4,6-Dichloropicolinaldehyde is a chemical compound with the molecular formula C6H3Cl2NO . It has a molecular weight of 176.00 and an exact mass of 174.95900 . The compound is also known by several synonyms, including 2-Pyridinecarboxaldehyde, 4,6-dichloro-, 2-Formyl-4,6-dichloropyridin, and 4,6-Dichloro-pyridine-2-carbaldehyde .

Synthesis Analysis

The synthesis of 4,6-Dichloropicolinaldehyde involves complex chemical reactions . One method involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . This process can be carried out in a particularly simple manner and also continuously . Another method involves the use of adamantylalkylamines .Molecular Structure Analysis

The molecular structure of 4,6-Dichloropicolinaldehyde includes 10 heavy atoms and 1 covalently-bonded unit . It has a topological polar surface area of 30 and a complexity of 131 . The compound is canonicalized .Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloropicolinaldehyde are complex and require further study . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific .Physical And Chemical Properties Analysis

4,6-Dichloropicolinaldehyde has a boiling point of 241.4±35.0°C at 760 mmHg . It has a hydrogen bond acceptor count of 2 and a rotatable bond count of 1 . The compound has an XLogP3 of 1.5 .Applications De Recherche Scientifique

Organic Synthesis

4,6-Dichloropicolinaldehyde is a valuable intermediate in organic synthesis. Its two chlorine atoms make it a reactive compound that can undergo various substitution reactions, useful for synthesizing complex molecules. For instance, it can be used to prepare pyridine derivatives, which are common structures in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, 4,6-Dichloropicolinaldehyde serves as a building block for the synthesis of drug candidates. Its structure is conducive to forming heterocyclic compounds, which are prevalent in drugs that treat a wide range of diseases . It’s also used in the synthesis of small molecule libraries for drug screening.

Material Science

This compound finds applications in material science, particularly in the development of organic materials with specific electronic properties. Its ability to act as a ligand can be exploited in creating metal-organic frameworks (MOFs), which have potential uses in gas storage, separation, and catalysis .

Analytical Chemistry

4,6-Dichloropicolinaldehyde can be used as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties allow it to be a reference compound in NMR, HPLC, and LC-MS, aiding in the identification and quantification of substances .

Agriculture

While direct applications in agriculture for 4,6-Dichloropicolinaldehyde are not well-documented, related compounds such as chalcones have been studied for their potential use as natural pesticides. By extension, 4,6-Dichloropicolinaldehyde could be a precursor in synthesizing such bioactive molecules .

Environmental Applications

In environmental science, 4,6-Dichloropicolinaldehyde may contribute to the synthesis of compounds used in the degradation of pollutants. Its chemical structure could be modified to create photocatalytic materials that help in breaking down harmful chemicals in water and soil .

Propriétés

IUPAC Name |

4,6-dichloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSCIAVHRDIZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloropicolinaldehyde | |

CAS RN |

132683-62-6 | |

| Record name | 4,6-dichloropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

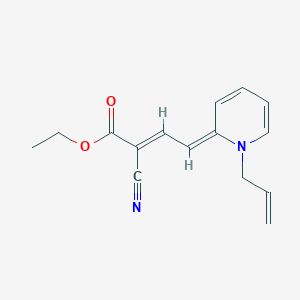

![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)